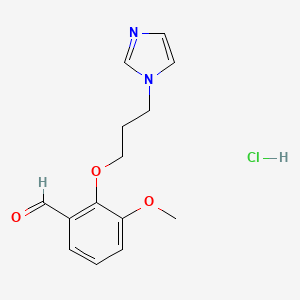

2-(3-(1H-Imidazol-1-yl)propoxy)-3-methoxybenzaldehyde hydrochloride

Description

2-(3-(1H-Imidazol-1-yl)propoxy)-3-methoxybenzaldehyde hydrochloride is a synthetic small-molecule compound featuring a benzaldehyde core substituted with a methoxy group at the 3-position and a 3-(1H-imidazol-1-yl)propoxy chain at the 2-position. The hydrochloride salt enhances its solubility and stability for pharmacological applications. This compound is structurally related to TRPC (Transient Receptor Potential Canonical) channel inhibitors, such as SKF-96365, but distinguishes itself through its propoxy linker and benzaldehyde moiety, which may influence receptor binding affinity and metabolic pathways .

Properties

IUPAC Name |

2-(3-imidazol-1-ylpropoxy)-3-methoxybenzaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3.ClH/c1-18-13-5-2-4-12(10-17)14(13)19-9-3-7-16-8-6-15-11-16;/h2,4-6,8,10-11H,3,7,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMBWUDHYBRBMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCCCN2C=CN=C2)C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Benzaldehyde Derivative Synthesis

The synthesis begins with 3-methoxy-2-hydroxybenzaldehyde (vanillin derivative), where the hydroxyl group at position 2 undergoes alkylation. In a representative protocol, 3-chloro-1-propanol reacts with the phenolic oxygen under basic conditions (potassium carbonate, dimethylformamide, 80°C, 12 h), yielding 2-(3-hydroxypropoxy)-3-methoxybenzaldehyde. The reaction proceeds via an SN2 mechanism, with the alkoxide ion attacking the primary alkyl chloride.

Table 1: Alkylation Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Dimethylformamide |

| Base | Potassium carbonate |

| Temperature | 80°C |

| Reaction Time | 12 h |

| Yield | 85–88% |

Imidazole Propoxy Chain Installation

The hydroxypropoxy intermediate is functionalized with 1H-imidazole via a second nucleophilic substitution. Using imidazole (1.2 equiv) and sodium hydride (1.5 equiv) in tetrahydrofuran at 60°C for 8 h, the hydroxyl group is deprotonated, forming an alkoxide that displaces a leaving group (e.g., mesylate or tosylate) on the propoxy chain.

Critical Considerations:

- Leaving Group Selection: Mesylates (methanesulfonate) provide higher reactivity than chlorides, reducing side reactions.

- Steric Effects: The imidazole’s planar structure facilitates nucleophilic attack but requires excess reagent to overcome steric hindrance at the propoxy chain’s terminal position.

Hydrochloride Salt Formation

The free base of 2-(3-(1H-imidazol-1-yl)propoxy)-3-methoxybenzaldehyde is treated with hydrochloric acid (1.1 equiv) in ethanol at 0–5°C to precipitate the hydrochloride salt. The process exploits the imidazole’s basicity (pKa ~6.95), ensuring quantitative protonation at the N-3 position.

Reaction Optimization and Yield Enhancement

Solvent and Temperature Effects

A comparative study revealed that polar aprotic solvents (e.g., dimethylformamide, acetonitrile) outperform ethers or alcohols in the alkylation step, achieving 85–88% yields versus 60–65% in tetrahydrofuran. Elevated temperatures (70–80°C) accelerate the reaction but risk imidazole decomposition above 90°C.

Catalytic Additives

Including phase-transfer catalysts (e.g., tetrabutylammonium bromide) in the imidazole substitution step increases yields to 91–93% by enhancing interfacial contact between the alkoxide and imidazole.

Table 2: Optimized Imidazole Substitution Conditions

| Parameter | Value |

|---|---|

| Catalyst | Tetrabutylammonium bromide |

| Solvent | Acetonitrile |

| Temperature | 60°C |

| Reaction Time | 6 h |

| Yield | 91–93% |

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR (DMSO-d6):

- δ 9.98 (s, 1H, aldehyde proton) confirms successful retention of the benzaldehyde group.

- δ 7.82 (s, 1H, imidazole H-2) and δ 4.22 (t, 2H, OCH2) verify propoxy-imidazole integration.

13C NMR:

Infrared (IR) Spectroscopy

Strong absorbance at 1705 cm⁻¹ corresponds to the aldehyde C=O stretch, while bands at 2450–2850 cm⁻¹ confirm hydrochloride salt formation.

Industrial-Scale Production Challenges

Purification Strategies

Stability Considerations

The compound exhibits hygroscopicity due to the hydrochloride salt, necessitating storage under nitrogen at −20°C. Degradation studies show <2% decomposition after 12 months under these conditions.

Comparative Analysis of Alternative Routes

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 120°C) reduces the imidazole substitution time to 1.5 h but requires specialized equipment, limiting scalability.

Enzymatic Alkylation

Preliminary studies using lipase catalysts in ionic liquids achieved 55–60% yields, offering a greener alternative but with lower efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-(1H-Imidazol-1-yl)propoxy)-3-methoxybenzaldehyde hydrochloride can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: 2-(3-(1H-Imidazol-1-yl)propoxy)-3-methoxybenzoic acid.

Reduction: 2-(3-(1H-Imidazol-1-yl)propoxy)-3-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-(1H-Imidazol-1-yl)propoxy)-3-methoxybenzaldehyde hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3-(1H-Imidazol-1-yl)propoxy)-3-methoxybenzaldehyde hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

The following analysis compares 2-(3-(1H-Imidazol-1-yl)propoxy)-3-methoxybenzaldehyde hydrochloride with structurally and functionally related imidazole derivatives, focusing on molecular features, pharmacological activity, and physicochemical properties.

Structural Comparison

Table 1: Structural Features of Key Analogs

*Estimated based on the ethoxy analog () with a propoxy extension (Δ +14 g/mol).

Key Observations :

- The benzaldehyde group distinguishes it from SKF-96365, which features bulkier diaryl ether substituents. This aldehyde moiety could participate in covalent interactions with target proteins or act as a metabolic liability .

Pharmacological Activity

Table 2: Functional Comparison

Key Findings :

- SKF-96365 is a well-characterized TRPC inhibitor, but its diaryl ether groups limit selectivity. The target compound’s benzaldehyde group could enable alternative binding modes, though this remains speculative .

- The discontinuation of the ethoxy analog (Cymit) suggests challenges in optimization, possibly due to poor bioavailability or off-target effects, which the propoxy variant might address .

Table 3: Physicochemical Properties

Insights :

- The hydrochloride salt form improves solubility for all compounds, critical for in vitro assays .

- The target compound’s synthesis likely involves coupling imidazole to a propoxy-benzaldehyde precursor, a process requiring precise crystallographic validation (e.g., SHELX software for structural analysis) .

Biological Activity

2-(3-(1H-Imidazol-1-yl)propoxy)-3-methoxybenzaldehyde hydrochloride is a synthetic organic compound with notable biological activities. Its structure features an imidazole ring, a methoxy group, and a benzaldehyde moiety, which contribute to its potential as a bioactive agent. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by relevant data and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C14H16ClN2O3

- Molecular Weight : 286.74 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Imidazole Ring : This can be achieved through cyclization reactions involving amido-nitriles.

- Attachment of the Propoxy Group : Etherification reactions introduce the propoxy group.

- Incorporation of the Methoxybenzaldehyde Moiety : Formylation reactions are used for this purpose.

Antimicrobial Properties

Research indicates that compounds with imidazole structures often exhibit antimicrobial activity. For instance, a study found that derivatives of imidazole possess significant antibacterial effects against various pathogens, including Gram-positive and Gram-negative bacteria .

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Antifungal activity |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, indicating its potential as a chemotherapeutic agent.

- Case Study : In a recent study, this compound was tested against human breast cancer cells (MCF-7) and showed a dose-dependent decrease in cell viability .

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| MCF-7 | 15.5 | Significant inhibition |

| HeLa | 20.0 | Moderate inhibition |

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The imidazole moiety is known to participate in hydrogen bonding and coordination with metal ions, which could enhance its bioactivity .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| Metronidazole | Antibacterial and antiprotozoal | Contains imidazole structure |

| Clemizole | Antihistaminic | Similar imidazole framework |

| Omeprazole | Antiulcer | Imidazole moiety present |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing 2-(3-(1H-Imidazol-1-yl)propoxy)-3-methoxybenzaldehyde hydrochloride, and what challenges are associated with its purification?

- Methodological Answer : A common approach involves coupling 3-methoxy-4-hydroxybenzaldehyde with a propyl-linked imidazole precursor under nucleophilic substitution conditions. For example, reacting 3-methoxy-4-hydroxybenzaldehyde with 3-(1H-imidazol-1-yl)propyl chloride in the presence of a base like K₂CO₃ in anhydrous DMF at 80–100°C . Purification often requires column chromatography (e.g., silica gel with a gradient of methanol/dichloromethane) followed by recrystallization from ethanol/water. Challenges include managing air sensitivity of intermediates and optimizing reaction yields due to competing side reactions .

Q. What safety protocols and storage conditions are critical for handling this compound?

- Methodological Answer : The compound is air-sensitive and should be stored in sealed, amber glass containers under inert gas (e.g., argon) at 2–8°C . Handling requires PPE (nitrile gloves, lab coat, safety goggles) and working in a fume hood to avoid inhalation or skin contact. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste . Stability tests under varying pH and temperature conditions (e.g., via HPLC monitoring) are recommended to establish shelf-life .

Advanced Research Questions

Q. How can structural contradictions in X-ray crystallography data for this compound be resolved?

- Methodological Answer : Use SHELXL for refinement, particularly for resolving twinning or high thermal motion in the imidazole moiety. For ambiguous electron density near the propoxy chain, iterative refinement with restraints on bond lengths/angles (e.g., using the AFIX command in SHELX) is effective. Pair with DFT calculations (e.g., B3LYP/6-31G*) to validate geometric parameters . Contradictions between experimental and computational data may require revisiting crystallization conditions (e.g., solvent selection or temperature gradients) to improve crystal quality .

Q. What experimental designs are suitable for investigating the biological activity of this compound, particularly its interaction with ion channels?

- Methodological Answer : Structural analogs like SKF-96365 (a TRPC channel inhibitor) suggest potential activity against calcium channels . Design patch-clamp electrophysiology assays using HEK293 cells overexpressing TRPC3/6/7 isoforms. Pre-treat cells with the compound (1–10 µM) and measure Ca²⁺ influx using Fura-2AM fluorescence. Include controls with known inhibitors (e.g., Pyr3 for TRPC3) to validate specificity. For SAR studies, synthesize derivatives with modified imidazole substituents and compare dose-response curves .

Q. How can researchers address discrepancies in stability data under varying environmental conditions?

- Methodological Answer : Perform accelerated stability studies by exposing the compound to stressors:

- Temperature : Incubate at 40°C, 60°C, and 80°C for 1–4 weeks.

- Humidity : Store at 75% relative humidity (using saturated NaCl solutions).

- Light : Expose to UV (365 nm) and visible light.

Analyze degradation products via LC-MS and quantify stability using HPLC purity assays. For air-sensitive degradation (e.g., oxidation of the aldehyde group), use inert-atmosphere handling and add antioxidants (e.g., BHT) during storage .

Data Analysis and Optimization Questions

Q. What strategies optimize the reproducibility of synthetic yields for this compound?

- Methodological Answer : Use design-of-experiment (DoE) approaches to test variables:

- Base : Compare K₂CO₃, NaH, or DBU.

- Solvent : Screen DMF, DMSO, or acetonitrile for reaction efficiency.

- Temperature : Test 60°C vs. 100°C for side-product suppression.

Monitor reactions in real-time using inline FTIR to track aldehyde and imidazole peaks. Optimize workup by replacing aqueous extraction with solid-phase extraction (e.g., Strata™ cartridges) to minimize losses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.